![molecular formula C14H15NO3 B184745 ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate CAS No. 433307-59-6](/img/structure/B184745.png)
ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Overview
Description
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with a formyl group at the 3-position, a methyl group at the 2-position, and an ethyl acetate group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, also known as ethyl 2-(3-formyl-2-methylindol-1-yl)acetate, is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate typically involves the formylation of ethyl indole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The reaction proceeds under reflux conditions, resulting in the formylation of the indole ring at the 3-position.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under controlled conditions.
Major Products Formed
Oxidation: Ethyl (3-carboxy-2-methyl-1H-indol-1-yl)acetate.
Reduction: Ethyl (3-hydroxymethyl-2-methyl-1H-indol-1-yl)acetate.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate serves as a crucial building block for synthesizing more complex indole derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—facilitates the development of novel compounds with enhanced properties.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Conversion of formyl to carboxylic acid | KMnO₄ in acidic medium |
Reduction | Conversion of formyl to hydroxymethyl group | NaBH₄ in methanol/ethanol |
Electrophilic Substitution | Substitution at the indole ring | Halogens or nitrating agents |
Biology
The compound exhibits a broad spectrum of biological activities, including:
- Anticancer Activity : this compound has shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Studies indicate that it may modulate cell cycle progression and activate apoptotic pathways through interactions with Bcl-2 family proteins.
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an alternative treatment for infectious diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for research into inflammatory conditions.
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
Anti-inflammatory | Inhibits cytokine production |
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced the viability of A431 human epidermoid carcinoma cells. The IC₅₀ value was comparable to established chemotherapeutics like doxorubicin, with mechanisms linked to mitochondrial dysfunction and activation of apoptosis pathways.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties against various pathogens revealed potent activity against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a therapeutic agent in combating antibiotic resistance.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 2-position.
Ethyl 2-(3-formyl-1H-indol-1-yl)acetate: Similar structure but lacks the methyl group at the 2-position.
Ethyl 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetate: Contains a hydroxyimino group instead of a formyl group.
Uniqueness
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is unique due to the presence of both a formyl group and a methyl group on the indole ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for the synthesis of novel indole derivatives with potential therapeutic applications .
Biological Activity
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential therapeutic applications.
Overview of this compound
This compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The specific substitution pattern on the indole ring—namely, a formyl group at the 3-position and a methyl group at the 2-position—contributes to its unique chemical properties and biological activities.
Indole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The biological activity of this compound can be attributed to several mechanisms:
1. Anticancer Activity:
Research indicates that compounds with indole structures can inhibit tumor growth by inducing apoptosis in cancer cells. This compound has shown promise in preclinical studies for its ability to affect cell cycle progression and promote cancer cell death through mechanisms such as the modulation of Bcl-2 family proteins .
2. Antimicrobial Properties:
Indole derivatives exhibit significant antimicrobial activity against various bacterial strains. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases.
3. Anti-inflammatory Effects:
The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for further research in inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves the formylation of ethyl indole derivatives through reactions such as the Vilsmeier-Haack reaction. This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as key reagents, resulting in moderate to high yields depending on reaction conditions.
Synthetic Route Example
Step | Reaction | Yield |
---|---|---|
1 | Formylation of ethyl indole derivative | 55% - 75% |
2 | Purification via recrystallization | High purity achieved |
Biological Activity Data
A summary of biological activities associated with this compound is presented below:
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against multiple bacterial strains | |
Anti-inflammatory | Inhibits cytokine production |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced the viability of A431 human epidermoid carcinoma cells, with an IC₅₀ value comparable to established chemotherapeutics like doxorubicin. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptosis pathways .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against various pathogens, revealing that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative therapeutic agent in combating antibiotic resistance.
Properties
IUPAC Name |
ethyl 2-(3-formyl-2-methylindol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)8-15-10(2)12(9-16)11-6-4-5-7-13(11)15/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLASVCYZWSRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355418 | |
Record name | Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433307-59-6 | |
Record name | Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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